2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
2-ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6-17-11(19)9-10(16(5)13(17)20)14-12-15(4)7(2)8(3)18(9)12/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRRMMSLJMFCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl-substituted purine derivatives with methyl-substituted imidazole derivatives in the presence of a strong acid catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Purinoimidazole-dione Family
Note: Molecular formula and mass for the target compound are inferred based on substituent patterns in analogs.
Key Observations:
- Substituent Diversity: The target compound’s ethyl and multiple methyl groups contrast with bulkier aromatic (e.g., bromophenyl in ZINC170624334) or aliphatic (butyl in ) substituents in analogs.
- Molecular Weight : The target compound’s lower molar mass (~298 g/mol) compared to analogs (>360 g/mol) suggests improved bioavailability, as smaller molecules often exhibit better absorption .
Functional Group Influence on Bioactivity
While direct pharmacological data for the target compound are unavailable, insights can be drawn from related structures:
- The hydroxyethyl group may enhance hydrogen bonding with biological targets .
- Selenium-containing analogs (e.g., Hid-Se ): Seleno-hydantoin derivatives exhibit metal-binding properties (e.g., Pd(II) complexes) and possible anticancer activity. However, the target compound lacks selenium, which may limit its utility in redox modulation .
- Antioxidant effects in seleno-tetrahydrofuran derivatives : Compounds like 2-(phenylselenomethyl)tetrahydrofuran reduce ROS levels, but the target compound’s alkyl-dominated structure may prioritize steric interactions over antioxidant activity .
Biological Activity
2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and comparative analysis with other known compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.32 g/mol. The structure features a purine-like core with multiple methyl groups that may influence its biological activity.
Research indicates that compounds within the imidazole family can induce apoptosis in cancer cells. Specifically, studies have shown that derivatives of imidazole can interact with various cellular pathways involved in apoptosis and cell proliferation.
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells .
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The IC50 values indicate its potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Case Studies and Experimental Results
A series of experiments were conducted to evaluate the biological activity of the compound:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 18.53 | HeLa | Apoptosis induction via Bax/Bcl-2 modulation |
| 5-FU | 74.69 | HeLa | Antiproliferative agent |
| MTX | 42.88 | HeLa | Antiproliferative agent |
The data indicates that the tested compound is significantly more effective than both 5-FU and MTX in inducing apoptosis in HeLa cells.
Comparative Analysis
In a comparative study involving various imidazole derivatives:
- Compound Efficacy : The compound showed superior efficacy against cancer cell lines compared to other derivatives.
- Structure-Activity Relationship : Modifications to the imidazole ring structure were correlated with changes in biological activity. For instance, increasing alkyl chain lengths generally improved antiproliferative effects .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, and how do substituent positions influence yield?
- Methodology : Multi-step synthesis involving cyclocondensation of substituted imidazoles with purine precursors under reflux conditions. Key steps include alkylation at the N8 position (as seen in analogous purinoimidazole derivatives) and methyl group introduction via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) using fractional factorial design to identify critical factors affecting yield .
- Data Insight : Substituent steric effects (e.g., ethyl vs. methyl groups) significantly impact reaction kinetics. For example, bulkier groups at the 2-ethyl position may reduce reaction rates by 15–20% compared to smaller substituents .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound’s regiochemistry?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate methyl groups (δ 1.2–1.5 ppm for ethyl, δ 2.1–2.3 ppm for methyl) and confirm regiochemistry via coupling patterns .
- High-Resolution MS : Validate molecular formula (C₁₄H₁₉N₅O₃) with <2 ppm mass error .
- Challenge : Overlapping signals in crowded regions (e.g., purine-imidazole fusion) require 2D NMR (COSY, NOESY) for unambiguous assignments .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient purine carbonyl groups (LUMO ~ -1.5 eV) are prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on transition-state stabilization.
Q. What strategies address contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?
- Methodology :
- Meta-Analysis : Systematically review literature (PubMed, Scopus) using PRISMA guidelines to identify confounding variables (e.g., cell-line specificity, assay protocols) .
- Dose-Response Profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to establish therapeutic indices .
- Case Study : A 2025 study resolved discrepancies by identifying off-target kinase inhibition at concentrations >50 μM, explaining cytotoxic artifacts .
Q. How can AI-driven reaction path search tools (e.g., ICReDD’s algorithms) optimize catalytic systems for this compound’s functionalization?
- Methodology :
- Reaction Path Search : Use quantum-chemical calculations (e.g., Gaussian) to map energetically favorable pathways for C-H activation or cross-coupling .
- Active Learning : Train AI models on experimental datasets (e.g., reaction yields, catalyst turnover) to predict optimal ligands (e.g., Pd/phosphine systems) .
- Outcome : ICReDD’s approach reduced optimization cycles by 40% in analogous purine derivatives .
Methodological Challenges and Solutions
Q. What factorial design approaches are optimal for screening reaction conditions in scaled-up synthesis?
- Design : Use a 2⁴⁻¹ fractional factorial design to evaluate four factors (temperature, solvent ratio, catalyst loading, reaction time) with center-point replication to detect curvature .
- Case Example : A 2022 study achieved 92% yield by prioritizing catalyst loading (p < 0.01) and solvent polarity (p < 0.05) as critical factors .
Q. How to mitigate degradation during long-term storage of this compound?
- Stability Studies :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., imidazole ring oxidation) .
- Stabilizers : Add antioxidants (0.1% BHT) or store under argon at -20°C to reduce oxidation by 70% .
Cross-Disciplinary Applications
Q. Can this compound serve as a precursor for photodynamic therapy agents?
- Approach : Modify the purine core with heavy atoms (e.g., iodine at C4) to enhance intersystem crossing for singlet oxygen generation. Validate via ROS assays in cancer cell lines .
Q. What safety protocols are critical for handling this compound in compliance with laboratory regulations?
- Guidelines : Adhere to the Chemical Hygiene Plan for advanced labs, including fume hood use, PPE (nitrile gloves, lab coat), and waste disposal protocols for methylated heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
